3-Phenylpentanedihydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72976-16-0 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-phenylpentanedihydrazide |
InChI |
InChI=1S/C11H16N4O2/c12-14-10(16)6-9(7-11(17)15-13)8-4-2-1-3-5-8/h1-5,9H,6-7,12-13H2,(H,14,16)(H,15,17) |
InChI Key |
NMMIPXKBYYWNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NN)CC(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylpentanedihydrazide
Established Synthetic Pathways for Dihydrazide Compounds
The synthesis of dihydrazide compounds, such as 3-Phenylpentanedihydrazide, predominantly follows two well-established pathways: the condensation of esters with hydrazine (B178648) and the coupling of carboxylic acids with hydrazine. These methods offer versatile approaches to forming the characteristic hydrazide functional group.
Ester-Hydrazine Condensation Reactions
A common and effective method for preparing dihydrazides is the reaction of a diester with hydrazine hydrate (B1144303). This nucleophilic acyl substitution reaction, often referred to as hydrazinolysis, involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester group.
The direct reaction of a suitable diester precursor of 3-phenylpentanedioic acid with hydrazine hydrate is a primary method for the synthesis of this compound. nih.gov This reaction is typically carried out by refluxing the diester with an excess of hydrazine hydrate, often in a suitable solvent like ethanol (B145695). nih.govgoogle.com The reaction proceeds through the displacement of the alcohol moiety from the ester by the hydrazine nucleophile. The use of hydrazine hydrate is prevalent due to its availability and reactivity. osti.gov
A general representation of this reaction is as follows: Diester + 2 Hydrazine Hydrate → Dihydrazide + 2 Alcohol + 2 H₂O
The reaction is driven to completion by the formation of the stable dihydrazide product. The choice of the ester (e.g., dimethyl or diethyl ester) can influence the reaction conditions and the by-product alcohol to be removed. google.com
The efficiency and yield of the ester-hydrazine condensation can be significantly influenced by several reaction parameters.
Temperature: Elevated temperatures are generally required to drive the reaction to completion. osti.gov Refluxing the reaction mixture is a common practice to ensure a sufficient reaction rate. nih.gov For instance, the synthesis of various hydrazides has been successfully achieved by refluxing the corresponding ester with hydrazine hydrate for several hours. nih.gov
Solvent: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Alcohols, such as ethanol or methanol, are frequently used as solvents because they are good solvents for both the ester and hydrazine hydrate, and the by-product alcohol is the same as the solvent, simplifying purification. nih.govgoogle.com In some cases, the reaction can be carried out without a solvent, especially in industrial-scale preparations to increase reactor efficiency. google.com
Stoichiometry: The molar ratio of hydrazine hydrate to the diester is a critical factor. An excess of hydrazine hydrate is typically used to ensure the complete conversion of the diester and to minimize the formation of mono-hydrazide impurities. google.com The amount of excess hydrazine can vary, but ratios of hydrazine hydrate to ester groups of 1.2:1 or higher are common. nih.gov
The following table summarizes the impact of these parameters on the synthesis of dihydrazides:
| Parameter | Effect on Reaction | Typical Conditions |
| Temperature | Increases reaction rate | Reflux temperature of the chosen solvent (e.g., 75-80 °C for ethanol) nih.gov |
| Solvent | Solubilizes reactants, facilitates reaction | Ethanol, Methanol nih.govosti.gov |
| Stoichiometry | Drives reaction to completion, minimizes side products | Excess hydrazine hydrate (e.g., 1.2 to 3.2 equivalents per ester group) nih.govosti.gov |
Carboxylic Acid-Hydrazine Coupling Approaches
An alternative to the ester-hydrazine condensation is the direct coupling of a dicarboxylic acid with hydrazine. This approach avoids the need to first synthesize the diester intermediate. These reactions typically require a coupling agent to activate the carboxylic acid groups.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents in the formation of amide bonds, including the hydrazide linkage. rjptonline.org In this method, the dicarboxylic acid, in this case, 3-phenylpentanedioic acid, is treated with hydrazine in the presence of DCC. nih.gov The DCC activates the carboxylic acid group by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydrazine nucleophile. researchgate.netinterchim.fr
The reaction generally proceeds at room temperature and can be performed in various organic solvents like dichloromethane. rjptonline.org This method is known for its mild reaction conditions. nih.gov A significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) by-product, which is often insoluble and can be challenging to remove completely from the desired product. interchim.fr
The general scheme for DCC-mediated coupling is as follows: Dicarboxylic Acid + 2 Hydrazine + 2 DCC → Dihydrazide + 2 Dicyclohexylurea
The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve the efficiency of the coupling process. nih.govluxembourg-bio.com
While DCC is a common choice, other coupling reagents and strategies have been developed to overcome its limitations. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), offer an advantage in that the urea (B33335) by-product is water-soluble, simplifying its removal through aqueous extraction. interchim.fr
Other classes of coupling reagents that can be employed for the synthesis of hydrazides from carboxylic acids include those based on phosphonium (B103445) or uronium salts. These reagents also activate the carboxylic acid for nucleophilic attack by hydrazine.
Furthermore, triazine-based coupling agents have been utilized to facilitate the reaction between carboxylic acids and hydrazines, offering an alternative that avoids the use of acid chlorides or anhydrides. google.comgoogle.com These methods often provide high selectivity for the desired hydrazide product. google.com Continuous flow processes have also been developed for the synthesis of dihydrazides from dicarboxylic acids, which can offer advantages in terms of scalability and safety, particularly when handling hydrazine hydrate at elevated temperatures. osti.gov
The following table provides a comparison of different coupling approaches:
| Coupling Reagent/Strategy | Advantages | Disadvantages |
| DCC | Mild reaction conditions nih.gov | Formation of insoluble DCU by-product interchim.fr |
| EDAC | Water-soluble urea by-product, easy removal interchim.fr | Can be more expensive than DCC |
| Triazine-based reagents | High selectivity, avoids acid chlorides google.com | May require specific reaction conditions |
| Continuous Flow | Scalable, improved safety osti.gov | Requires specialized equipment |
Multistep Synthesis Routes for Substituted Hydrazides
Acid chlorides and anhydrides also react rapidly with hydrazine to form hydrazides. egranth.ac.in However, the high reactivity of these intermediates can sometimes make it challenging to prevent the formation of diacylated byproducts. egranth.ac.in A representative scheme for a multi-step synthesis of a substituted hydrazide is the preparation of new hydrazide compounds from their corresponding esters, which are themselves synthesized from precursor molecules via multicomponent reactions. researchgate.net
Development of Novel Synthetic Routes for this compound
Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of hydrazides. These novel routes aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of significant waste.
Green chemistry principles are increasingly being applied to the synthesis of hydrazides to minimize environmental impact. A notable development is the use of microwave-assisted, solvent-free, one-pot synthesis of hydrazides directly from the corresponding carboxylic acids and hydrazine hydrate. egranth.ac.inresearchgate.net This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and improved energy efficiency. egranth.ac.inresearchgate.net The application of this technique to 3-phenylpentanedioic acid could provide a more direct and sustainable route to this compound.
Another green approach involves the use of L-proline as a reusable organocatalyst for the synthesis of hydrazide derivatives. mdpi.com This method often employs grinding techniques, which further reduces the need for solvents and simplifies the work-up procedure. mdpi.com The synthesis of aromatic hydrazones, for instance, has been achieved using acetic acid as a greener alternative to concentrated sulfuric acid. orientjchem.org
The following table summarizes a comparison between conventional and a potential green synthesis approach for a generic hydrazide, illustrating the benefits of applying green chemistry principles.
| Parameter | Conventional Method | Green Method (Microwave-Assisted) |
| Starting Material | Carboxylic Acid -> Ester | Carboxylic Acid |
| Number of Steps | Two | One |
| Solvent | Organic Solvents | Solvent-free |
| Heating Method | Conventional Reflux | Microwave Irradiation |
| Reaction Time | 6-9 hours | 60-200 seconds |
| Energy Consumption | High | Low |
| Environmental Factor | Higher | Lower |
This table presents generalized data based on findings for various hydrazide syntheses and illustrates the potential advantages of a green chemistry approach for the synthesis of this compound. researchgate.net
Catalytic methods offer a powerful tool for the synthesis of hydrazides and their derivatives, often providing high selectivity and efficiency. While specific catalytic routes for this compound are not extensively documented, general catalytic strategies for C-N bond formation and functional group transformations can be considered. For instance, copper-catalyzed coupling reactions have been employed for the synthesis of N-acyl-N',N'-disubstituted hydrazines from N-acyl-N'-substituted hydrazines and aryl iodides. organic-chemistry.org
Enzymatic approaches are also emerging as a viable synthetic tool. Imine reductases (IREDs) have been utilized in the reductive amination of carbonyl compounds with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov Such biocatalytic methods could potentially be adapted for the synthesis of hydrazide derivatives under mild conditions.
Solid-phase synthesis (SPS) is a valuable technique for the preparation of libraries of compounds and is particularly well-established in peptide chemistry for the synthesis of peptide hydrazides. researchgate.netexplorationpub.com This methodology can be adapted for the synthesis of analogs of this compound. In a typical solid-phase approach, a linker molecule is attached to a solid support (resin). The synthesis then proceeds by sequentially adding building blocks to the linker. For hydrazides, a hydrazine-containing linker or a resin pre-loaded with hydrazine can be used. researchgate.netiris-biotech.de
The use of a photolabile linker based on the o-nitroveratryl group allows for the release of hydrazide derivatives from the solid support upon UV irradiation under mild conditions. google.com This strategy is orthogonal to many common protecting groups used in solid-phase synthesis. google.com Aryl hydrazide linkers are also versatile and stable under both Boc- and Fmoc-based solid-phase synthesis conditions, with cleavage occurring under mild oxidative conditions. osti.gov These techniques offer a high-throughput platform for generating a diverse range of this compound analogs for screening and optimization studies.
Purification and Isolation Techniques for this compound and its Precursors
The purification and isolation of this compound and its synthetic precursors are crucial for obtaining a product of high purity. Common purification techniques include recrystallization, column chromatography, and filtration.
For solid products, recrystallization from an appropriate solvent system is a standard method to remove impurities. The choice of solvent is critical and is determined by the solubility profile of the compound and its impurities. In the synthesis of various hydrazides, the final products are often isolated by filtration after precipitation from the reaction mixture, followed by washing with a suitable solvent to remove residual reactants and byproducts. google.com
For more challenging separations, column chromatography using silica (B1680970) gel or other stationary phases is employed. For instance, in a described purification method for a mercaptobutanoic acid hydrazide, the crude product was dissolved in methylene (B1212753) chloride, treated with silica gel, filtered, and then concentrated. The resulting solid was further purified by trituration with n-heptane. google.com
The progress of the reaction and the purity of the isolated products are typically monitored by techniques such as thin-layer chromatography (TLC). The structural confirmation of the synthesized compounds is achieved through spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). researchgate.netmdpi.com
Reactivity Profiles and Mechanistic Studies of 3 Phenylpentanedihydrazide
Fundamental Reactivity of Hydrazide Functional Groups
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogen atoms. nih.gov This structure imparts unique chemical properties that are central to their role as versatile synthons in organic chemistry. mdpi.com
The terminal nitrogen atom (-NH₂) of a hydrazide is nucleophilic due to the presence of a lone pair of electrons. Hydrazine (B178648) and its derivatives are generally more nucleophilic than corresponding amines of similar basicity, a phenomenon often attributed to the "alpha effect." chemtube3d.comresearchgate.net This effect describes the enhanced reactivity of a nucleophile that has an adjacent atom with a lone pair of electrons. researchgate.net In the case of 3-Phenylpentanedihydrazide, the presence of an adjacent nitrogen atom increases the electron density and reactivity of the terminal amino group, making it a potent nucleophile. chemtube3d.com
The structure of acyl hydrazides features a nucleophilic imine nitrogen atom and an amino nitrogen with acidic character. nih.gov Consequently, they can react with both electrophiles and nucleophiles. mdpi.comnih.gov The reduced nucleophilicity of hydrazides compared to other hydrazine derivatives, due to the electron-withdrawing effect of the adjacent acyl group, allows for chemoselective syntheses of various heterocyclic compounds. nih.gov
While the hydrazide group is inherently nucleophilic, its reactions with electrophiles can be facilitated through the activation of the electrophilic partner. A primary example is the acid-catalyzed reaction with carbonyl compounds. nih.gov Protonation of the carbonyl oxygen by a general acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly basic hydrazide nitrogen. nih.gov This catalysis is crucial for the rate-limiting step in hydrazone formation at neutral pH, which is the dehydration of the tetrahedral intermediate. nih.gov
Furthermore, acyl hydrazides themselves can serve as precursors to other reactive species. For instance, oxidation of acyl hydrazides can generate electrophilic intermediates like hydrazyl radicals or ions, which can then participate in further reactions. nih.govresearchgate.net
Reaction Mechanisms Involving this compound
The dual hydrazide functionalities of this compound allow it to act as a bivalent reagent, capable of reacting at both ends of its pentane (B18724) backbone. This capability is most prominently displayed in condensation reactions.
The condensation of an acyl hydrazide with an aldehyde or a ketone is a cornerstone reaction that yields an acyl hydrazone. nih.gov This reaction is a versatile method for forming C=N bonds and is widely used in various fields, from polymer chemistry to bioconjugation. nih.govresearchgate.net The general mechanism involves a two-step process:
Nucleophilic Attack: The terminal nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or aminol. chemtube3d.comnih.gov
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. chemtube3d.com At neutral pH, this dehydration step is typically rate-limiting and is subject to general acid catalysis. nih.govnih.gov
Given its structure, this compound can react with one or two equivalents of a carbonyl compound to form a mono-hydrazone or a bis-hydrazone, respectively.
The rate of hydrazone formation is significantly influenced by both the electronic properties and the steric environment of the reacting carbonyl compound.
Electronic Effects: The reactivity of the carbonyl partner is enhanced by the presence of electron-withdrawing groups. nih.govacs.org These groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and accelerating the initial nucleophilic attack. Conversely, electron-donating groups on the aldehyde or ketone decrease reactivity. nih.govacs.org For example, 4-nitrobenzaldehyde reacts 4.5 times more rapidly than 4-methoxybenzaldehyde. nih.govacs.org Similarly, trifluoroacetone reacts faster than 2-butanone due to the strong electron-withdrawing effect of the fluorine atoms. nih.govacs.org
| Carbonyl Compound | Substituent Effect | Relative Reactivity |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | Faster |
| Benzaldehyde | Neutral | Reference |
| 4-Methoxybenzaldehyde | Electron-Donating | Slower nih.gov |
| Trifluoroacetone | Electron-Withdrawing | Faster |
| 2-Butanone | Neutral/Weakly Donating | Slower |
Regioselectivity: Regioselectivity becomes a consideration when the carbonyl reactant is unsymmetrical. For this compound, which is itself a symmetrical dihydrazide, the reaction with an unsymmetrical ketone (e.g., 2-butanone) will result in the same product regardless of which hydrazide group reacts. The primary regiochemical question arises in more complex substrates, such as α-hydroxy ketones like fructose, where reaction with three equivalents of phenylhydrazine leads to the formation of an osazone at C-1 and C-2, but not at C-2 and C-3. sciepub.com This selectivity is explained by the preferential formation of a hydrogen bond between the hydrazone's β-nitrogen and the primary hydroxyl group at C-1, which facilitates the subsequent rearrangement and oxidation steps. sciepub.com
Stereoselectivity: The formation of a hydrazone introduces a C=N double bond, which can lead to geometric isomerism (E/Z isomers). chemtube3d.com The specific isomer formed can depend on the reaction conditions and the steric and electronic nature of the substituents on both the carbonyl compound and the hydrazide. Furthermore, because the 3-phenylpentane backbone of this compound contains a chiral center at C3, the molecule is chiral. The reaction of this chiral dihydrazide with a prochiral ketone could potentially lead to the formation of diastereomers. The stereochemistry of such reactions can be controlled through the use of chiral auxiliaries, which can direct the approach of an electrophile to a specific face of the intermediate azaenolate, leading to high stereoselectivity in subsequent reactions like alkylation. acs.orgnih.gov
Oxidative Transformations of Hydrazide Units (e.g., to Acyl Azides)
The dihydrazide structure of this compound features two nucleophilic hydrazide moieties, which are susceptible to oxidative transformations. A significant reaction in this class is the conversion to acyl azides. Acyl azides are highly energetic and synthetically versatile intermediates. raco.cat Generally, this transformation is achieved by treating an acid hydrazide with a source of azide (B81097) ion. raco.cat It is also possible to convert carboxylic acids directly into acyl azides using various reagents, including hypervalent iodine compounds. raco.cat For this compound, treatment with a nitrosating agent like nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) would be the expected pathway to yield the corresponding 3-phenylpentane di(acyl azide). These resulting acyl azides are valuable precursors for Curtius rearrangement, which can lead to the formation of amines or carbamates. raco.cat
Cyclization Reactions to Form Heterocyclic Systems
The hydrazide functional groups in this compound serve as excellent precursors for the synthesis of various nitrogen-containing heterocyclic systems. nih.govresearchgate.net These cyclization reactions are a cornerstone of medicinal and materials chemistry due to the diverse biological and physical properties of the resulting heterocycles. The presence of two hydrazide units allows for the potential formation of molecules containing two heterocyclic rings linked by the 3-phenylpentane backbone.
Formation of Oxadiazole Derivatives
One of the most common applications of acid hydrazides is in the synthesis of 1,3,4-oxadiazole rings, which are five-membered heterocycles containing one oxygen and two nitrogen atoms. nih.gov Several synthetic routes are available for this transformation. nih.govjchemrev.com The reaction of this compound with various one-carbon electrophiles, followed by cyclodehydration, would be expected to yield bis-oxadiazole derivatives.
Common methods applicable to this transformation include:
Reaction with Carbon Disulfide: Treatment of an acid hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution leads to the formation of a dithiocarbazate salt, which upon heating cyclizes to form a 5-thiol-1,3,4-oxadiazole.
Reaction with Carboxylic Acids/Acid Chlorides: Condensation with carboxylic acids or their derivatives (like acid chlorides) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid is a widely used method for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov
Reaction with Orthoesters: Treatment of the dihydrazide with an orthoester, such as triethyl orthoacetate, can also lead to the formation of the corresponding oxadiazole derivative. nih.gov
Oxidative Cyclization of Acylhydrazones: Condensation of the hydrazide with an aldehyde forms an acylhydrazone intermediate, which can then be oxidatively cyclized using reagents like bromine in acetic acid to furnish the oxadiazole ring. nih.gov
| Reagent(s) | Intermediate | Product Type | Reference |
|---|---|---|---|
| Carbon Disulfide, KOH | Dithiocarbazate salt | 5-thiol-1,3,4-oxadiazole | |
| Aromatic Acid, POCl₃ | Diacylhydrazine | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |
| Isothiocyanate, then Tosyl Chloride | Thiosemicarbazide | 2-amino-1,3,4-oxadiazole | jchemrev.com |
| Aldehyde, then Bromine/Acetic Acid | Acylhydrazone | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |
Synthesis of Other Nitrogen-Containing Heterocycles
Beyond oxadiazoles, the hydrazide moieties of this compound can be utilized to synthesize a wide array of other nitrogen-containing heterocycles. These reactions often involve condensation with multifunctional reagents followed by cyclization. nih.gov
Triazoles: The 1,2,4-triazole ring system can be accessed from hydrazide precursors. For instance, a 5-phenyl-1,3,4-oxadiazole-2-thiol, formed from a phenyl hydrazide, can react further with hydrazine hydrate (B1144303) to yield a 4-amino-5-phenyl-1,2,4-triazole-3-thiol.
Pyrazoles: Pyrazoles, five-membered rings with two adjacent nitrogen atoms, are often synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov
Pyrimidines and Triazines: Six-membered heterocycles such as pyrimidines and triazines can also be synthesized, though the pathways are typically more complex and may involve multi-step reactions or different starting materials. nih.gov The inherent reactivity of the hydrazide group makes it a key building block in the broader field of heterocyclic synthesis. researchgate.net
Condensation Polymerization Pathways of this compound
As a molecule possessing two hydrazide functional groups, this compound is a difunctional monomer. This structure makes it a suitable candidate for condensation polymerization reactions. By reacting it with a complementary difunctional monomer, such as a dicarboxylic acid, diacyl chloride, or dialdehyde, a polymer chain can be formed. The resulting polymers would contain repeating units linked by amide or hydrazone bonds. For example, reaction with a diacyl chloride would lead to the formation of a polyhydrazide, a class of polymers known for their thermal stability and potential for forming high-strength fibers.
Kinetic and Thermodynamic Aspects of this compound Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, the study of reaction kinetics and thermodynamics is crucial for understanding reaction mechanisms, optimizing conditions, and predicting product distributions. Such studies would typically involve experimental measurements and computational modeling.
Reaction Rate Determinations
The determination of reaction rates for the transformations of this compound would follow established experimental methodologies. For any given reaction, such as the formation of an oxadiazole or a polymerization process, kinetic studies would be designed to measure the change in concentration of reactants or products over time.
Typical experimental techniques would include:
Spectroscopy: UV-Vis or NMR spectroscopy could be used to monitor the appearance of a product or disappearance of a reactant if these species have distinct spectral signatures.
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are effective for separating components of a reaction mixture and quantifying their concentrations at various time points.
Equilibrium Studies of Reversible Transformations
The reactivity and behavior of this compound are significantly influenced by various reversible transformations inherent to its molecular structure. These transformations, existing in dynamic equilibrium, can dictate the compound's conformational preferences and the distribution of its tautomeric forms. Understanding these equilibria is crucial for predicting the molecule's chemical properties and its interactions in different environments. The primary reversible transformations relevant to this compound are conformational isomerism and tautomerism.
Conformational Isomerism
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. youtube.comlibretexts.org For this compound, the flexibility of the pentane backbone allows for a multitude of conformations. The stability of these conformers is primarily governed by steric and torsional strain. lumenlearning.com
The rotation around the C2-C3 and C3-C4 bonds of the pentane chain is of particular interest. The most stable conformations are generally those in which bulky substituents are positioned as far apart as possible to minimize steric hindrance. In the case of this compound, the phenyl group at the C3 position is the bulkiest substituent and will significantly influence the conformational equilibrium.
The most stable conformation for an unbranched alkane chain is a zigzag arrangement where all C-C bonds are in an anti-conformation. libretexts.org For this compound, this would correspond to a conformation where the carbon chain is extended. However, the presence of the phenyl group and the two hydrazide groups introduces additional steric interactions that must be considered.
Gauche interactions, where bulky groups are positioned at a 60° dihedral angle to each other, are less stable than anti-conformations due to steric strain. masterorganicchemistry.com A particularly unfavorable interaction is the syn-pentane interaction, which occurs when two gauche interactions involving terminal methyl groups (or in this case, the hydrazide groups and parts of the pentane chain) force them into close proximity, resulting in significant steric strain. libretexts.orgyoutube.com The molecule will preferentially adopt conformations that avoid these high-energy interactions.
| Conformation | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Anti-Anti | 0 | Most stable, fully extended conformation. |
| Anti-Gauche | ~0.9 | One gauche interaction, less stable. |
| Gauche-Gauche | ~1.8 | Two gauche interactions, even less stable. |
| Syn-Pentane | ~3.6 | Highly unstable due to steric hindrance between terminal groups. |
This table presents generalized data for n-pentane as an analogous system to illustrate the energetic differences between conformers. The actual energy values for this compound would be influenced by the phenyl and hydrazide substituents.
Tautomerism
Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The hydrazide functional groups in this compound can exhibit keto-enol type tautomerism, more accurately described as an amide-imidol tautomerism. researchgate.net This involves an equilibrium between the amide form (containing a C=O double bond and an N-H single bond) and the imidol form (containing a C=N double bond and an O-H single bond).
The equilibrium between these two tautomeric forms is dynamic, and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH. researchgate.netlibretexts.org In most simple cases, the keto (amide) form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.comlibretexts.org This is because the C=O double bond is generally more stable than a C=N double bond.
However, the stability of the enol (imidol) form can be enhanced by factors such as intramolecular hydrogen bonding, conjugation, and aromaticity. masterorganicchemistry.com For this compound, the possibility of intramolecular hydrogen bonding between the imidol hydroxyl group and the nitrogen atoms of the hydrazide moiety could potentially stabilize the imidol tautomer.
Studies on related hydrazone compounds have shown that they can exist in equilibrium between keto and enol forms, and this equilibrium is crucial for their coordination chemistry and biological activity. researchgate.netresearchgate.net The reversibility of hydrazone formation itself is a well-studied example of dynamic equilibrium. researchgate.net
The equilibrium constant (Keq) for tautomerization quantifies the relative amounts of the two forms at equilibrium.
Keq = [Imidol form] / [Amide form]
A Keq value less than 1 indicates that the amide form is favored, while a value greater than 1 indicates a preference for the imidol form. For most simple hydrazides in neutral solution, the Keq is significantly less than 1.
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Polar protic solvents can stabilize both forms through hydrogen bonding, but may favor the more polar amide form. | Differential solvation of the tautomers. |
| Intramolecular H-Bonding | Can stabilize the imidol form, shifting the equilibrium towards it. | Formation of a stable six-membered ring. |
| Conjugation | If the resulting C=N double bond in the imidol form is part of an extended conjugated system, this can stabilize the imidol tautomer. | Resonance stabilization of the conjugated system. |
| pH | Acidic or basic conditions can catalyze the interconversion and shift the equilibrium. | Protonation or deprotonation facilitates tautomerization. libretexts.org |
Derivatization Strategies for Advanced Research on 3 Phenylpentanedihydrazide
Covalent Modification of 3-Phenylpentanedihydrazide
Covalent modification of the hydrazide moieties in this compound is a versatile approach to tailor its chemical and physical properties for specific analytical or research purposes. These modifications leverage the nucleophilic nature of the hydrazide group to form stable covalent bonds with a variety of reagents.
Hydrophobic Derivatization Techniques
Increasing the hydrophobicity of polar compounds can enhance their retention in reverse-phase high-performance liquid chromatography (HPLC) and improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). libretexts.orgnih.gov For this compound, hydrophobic derivatization can be achieved by introducing non-polar moieties, such as linear alkanes or additional phenyl groups, onto its hydrazide functional groups. nih.gov This strategy is particularly effective for increasing the ion abundance of derivatized molecules in ESI-MS. nih.gov
Research has shown a direct correlation between the non-polar surface area (NPSA), a measure of hydrophobicity, of a derivatizing reagent and the resulting signal increase of the derivatized analyte. nih.gov For instance, derivatizing agents that add a second phenyl ring have been found to have the greatest positive effect on glycan response in mass spectrometry, a principle applicable to other hydrazide-containing molecules. nih.gov The reaction typically proceeds via hydrazone formation, which is an efficient method that can achieve over 95% reaction efficiency without the need for reducing agents like sodium borohydride, allowing for direct injection of the product for analysis. nih.gov
Table 1: Hydrophobic Derivatization Approaches for Hydrazides
| Derivatization Strategy | Reagent Type | Intended Effect | Analytical Application |
| Alkylation | Reagents with linear alkane chains | Increase non-polar surface area | Enhanced retention in reverse-phase HPLC |
| Arylation | Reagents with phenyl or other aryl groups | Significantly increase hydrophobicity and ESI response nih.gov | Improved ion abundance in ESI-MS nih.govnih.gov |
| Cationic Tagging | Reagents like Girard's T reagent | Introduce a permanent positive charge and hydrophobicity researchgate.net | Enhanced detection in MALDI and ESI-MS researchgate.net |
Isotope-Labeling for Analytical Research
Stable isotope labeling is a powerful technique for quantitative analysis in mass spectrometry. By derivatizing an analyte with a reagent containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H), an internal standard is created that is chemically identical to the analyte but mass-shifted. This allows for precise quantification by comparing the mass spectrometer signal of the naturally abundant ("light") analyte with the isotope-labeled ("heavy") internal standard. nih.gov
For this compound, this can be accomplished using an isotope-labeled derivatizing reagent that reacts with its hydrazide groups. For example, ¹³C₆-labeled 3-nitrophenylhydrazine (B1228671) (¹³C₆-3NPH) has been successfully used as a high-efficiency chemical isotope-labeling reagent for the derivatization of various compounds for quantitative LC/MS analysis. nih.govuvic.ca Such reagents can be used to produce labeled derivatives in a single reaction step. nih.govuvic.ca
The use of isotope-labeled hydrazide derivatives is particularly advantageous in liquid chromatography-multiple-reaction monitoring-mass spectrometry (LC/MRM-MS) methods. nih.govuvic.ca The stable isotope-labeled internal standards co-elute with the target analyte, compensating for variations in sample preparation, chromatographic retention, and electrospray ionization matrix effects. nih.govnih.gov This approach leads to high precision and accuracy in quantification. nih.gov For instance, a method using 3NPH derivatization for carnitine analysis reported high precision with intra-day and inter-day coefficients of variation (CVs) of ≤7.8% and ≤8.8%, respectively, and excellent accuracy with recoveries ranging from 86.9% to 109.7%. nih.gov The development of stable-isotope labeled hydrophobic hydrazide reagents combines the benefits of increased ESI efficiency with the precision of isotope dilution methods for relative quantification. nih.gov
Introduction of Fluorescent or Chromogenic Tags
To enable detection by fluorescence or UV-Visible spectroscopy, fluorescent or chromogenic tags can be covalently attached to this compound. This is achieved by using derivatizing agents that possess a hydrazide-reactive group and a fluorophore or chromophore. The hydrazide group can react with molecules containing aldehyde or ketone functionalities. thermofisher.combiotium.com
A wide array of fluorescent hydrazides are available, including dansyl hydrazine (B178648), which has been extensively used for chromatographic analysis. thermofisher.comnih.gov More sensitive detection can be achieved with newer dyes that have higher absorptivity and fluorescence quantum yields, such as coumarin (B35378) and pyrene (B120774) hydrazides, or commercially available dyes like the Alexa Fluor, BODIPY, and CF® series. thermofisher.combiotium.com These reagents are used to label molecules for detection in various applications, including HPLC and fluorescence imaging. biotium.comnih.gov For example, CF® dye hydrazides are bright and highly water-soluble fluorescent molecules used to label aldehyde or ketone groups on carbohydrates and glycoproteins. biotium.com
Chromogenic tags can also be employed. The binding of certain ions to a derivatized hydrazide can induce a conformational change, such as the opening of a spirolactam ring, which results in a visible color change. nih.gov This principle has been used to create chemosensors, where a fluorescein (B123965) hydrazide-appended framework produces a pink color and enhanced green fluorescence upon binding to mercury ions. nih.gov
Table 2: Examples of Fluorescent Hydrazide Tags
| Tag Name | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) |
| CF®350 Hydrazide | 347 | 448 |
| CF®488A Hydrazide | 490 | 515 |
| CF®555 Hydrazide | 555 | 565 |
| CF®594 Hydrazide | 593 | 614 |
| CF®647 Hydrazide | 650 | 665 |
Data sourced from Biotium, Inc. biotium.com
Functionalization for Bioconjugation and Chemical Biology Applications
The hydrazide functional groups of this compound make it a valuable intermediate for bioconjugation, the process of linking molecules to biomacromolecules such as proteins. researchgate.netnih.gov The hydrazide is a potent nucleophile that can undergo chemoselective reactions, making it suitable for creating specific linkages in complex biological environments. oup.com One powerful application of this chemistry is in the site-specific labeling of proteins that have been engineered to contain a unique reactive partner for the hydrazide. uci.edu
Protein Chemical Synthesis via Hydrazide Intermediates
In the field of protein chemical synthesis, peptide hydrazides serve as key intermediates and versatile thioester surrogates. researchgate.netoup.com This strategy is central to native chemical ligation (NCL), a method used to join unprotected peptide segments to form a larger protein. researchgate.netresearchgate.net Peptide hydrazides can be prepared using standard solid-phase peptide synthesis (SPPS) or recombinant techniques. nih.gov
The C-terminal hydrazide of a peptide segment can be converted in situ to a highly reactive acyl azide (B81097) or peptide thioester. oup.comnih.gov For example, treatment with sodium nitrite (B80452) (NaNO₂) at low temperatures converts the hydrazide to an acyl azide, which can then react with the N-terminal cysteine of another peptide segment to form a native peptide bond. researchgate.netspringernature.com Alternatively, the hydrazide can be converted to a peptide thioester, which then undergoes ligation. nih.gov This hydrazide-based chemical ligation strategy has enabled the synthesis of complex proteins, including those over 300 amino acids in length, and is compatible with acid-sensitive modifications that are difficult to achieve through other methods. researchgate.netspringernature.com
Derivatization for Glycan Analysis (e.g., Hydrazinolysis)
Glycan analysis is crucial for understanding protein function and is a critical quality attribute in biopharmaceutical development. Hydrazinolysis is a chemical method used to release N-linked and O-linked glycans from glycoproteins. ludger.comqa-bio.com
The process involves incubating the glycoprotein (B1211001) with anhydrous hydrazine, which cleaves the amide linkage between the innermost N-acetylglucosamine (GlcNAc) and an asparagine residue (for N-glycans) or the glycosidic bond to serine/threonine (for O-glycans). universiteitleiden.nl This releases the glycans with a free reducing terminus.
While hydrazinolysis itself uses hydrazine, the subsequent analysis often requires derivatization of the released glycans to improve detection. The free reducing end of a released glycan exists in equilibrium with an open-chain aldehyde form, which can be targeted by hydrazide-containing reagents. nih.gov
In this context, this compound could be used as a tagging reagent. One of its hydrazide groups would react with the aldehyde of the glycan, forming a stable hydrazone. This derivatization serves several purposes:
Introduction of a Reporter Group: The phenyl group offers a chromophore for UV detection. The second hydrazide group remains available for further reaction with a fluorescent or mass-spectrometric tag, enhancing analytical sensitivity.
Improved Chromatographic Separation: The tag can alter the polarity of the glycan, improving its retention and separation in reversed-phase liquid chromatography. nih.gov
This "hydrazide tagging" strategy is a valuable tool for the sensitive detection and quantification of glycans released from proteins. nih.goveur.nl
Computational and Theoretical Investigations of 3 Phenylpentanedihydrazide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule. wikipedia.org These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. libretexts.org Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, thus relating to the molecule's electrophilicity. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and reactive. taylorandfrancis.com
For 3-Phenylpentanedihydrazide, the HOMO is expected to be localized primarily on the hydrazide moieties, specifically on the nitrogen atoms with lone pair electrons. The LUMO is likely distributed across the π-system of the phenyl ring. A hypothetical FMO analysis using Density Functional Theory (DFT) could yield the following results.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -1.25 | Phenyl Ring (π* orbitals) |
| HOMO | -6.80 | Hydrazide Groups (N atom lone pairs) |
| HOMO-LUMO Gap (ΔE) | 5.55 | - |
This relatively large energy gap would suggest that this compound is a kinetically stable molecule under normal conditions.
The distribution of electron density within a molecule is a key determinant of its chemical properties and reactive sites. nih.govsmu.edu Molecular Electrostatic Potential (MEP) maps are a common method for visualizing this distribution on the molecular surface. deeporigin.comlibretexts.org MEP maps use a color scale to indicate regions of different electrostatic potential, where red typically signifies electron-rich areas (negative potential) and blue signifies electron-poor areas (positive potential). researchgate.net
Electron-rich (red) regions are susceptible to electrophilic attack.
Electron-poor (blue) regions are prone to nucleophilic attack.
In this compound, an MEP map would likely show significant negative potential (red) around the electronegative oxygen and nitrogen atoms of the two hydrazide groups, indicating these are the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms attached to the nitrogens (the N-H protons) would exhibit a positive potential (blue), making them potential sites for hydrogen bonding or interaction with nucleophiles. The phenyl ring would show a region of negative π-electron density above and below the plane of the ring.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for exploring the detailed step-by-step pathways of chemical reactions. rsc.orggrnjournal.usrsc.org By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. fiveable.me
According to Transition State Theory, a chemical reaction proceeds from reactants to products through a high-energy state known as the transition state, which represents a first-order saddle point on the potential energy surface. github.iofiveable.me The energy difference between the reactants and the transition state is the activation energy (Ea), or energy barrier, which is the minimum energy required for the reaction to occur. researchgate.net
Computational methods can be used to locate the geometry of the transition state and calculate its energy. nih.gov A lower calculated activation energy corresponds to a faster reaction rate. This analysis is crucial for comparing competing reaction pathways and understanding how catalysts or substituents influence reaction outcomes.
Consider a hypothetical intramolecular cyclization reaction of this compound. Computational analysis could be used to determine the energy barrier for this process.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (this compound) | 0.0 |
| Transition State | +25.8 |
| Product (Cyclized) | -10.2 |
The calculated activation energy from this data would be 25.8 kcal/mol, indicating the kinetic feasibility of the reaction.
To gain a complete picture of a reaction's progress, computational chemists map the reaction coordinate. This is typically achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. acs.org An IRC calculation starts at the computationally located transition state and traces the minimum energy path downhill to connect it to the corresponding reactants and products on the potential energy surface. nih.gov
The resulting energy profile along the reaction coordinate provides a visual representation of the entire transformation. It clearly shows the energy of the reactants, the transition state, and the products, as well as any intermediates that may exist along the pathway. This mapping confirms that the identified transition state correctly connects the desired reactants and products and reveals the detailed structural evolution, such as bond formation and cleavage, as the reaction progresses.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation about single bonds. slideshare.net Flexible molecules like this compound, with its rotatable bonds in the pentane (B18724) chain and the phenyl group, can exist in numerous conformations with different energies.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. tandfonline.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve. acs.org This allows for the exploration of the molecule's conformational landscape. calcus.cloudrsc.org
An MD simulation of this compound would provide several key insights:
Identification of Stable Conformers: By analyzing the trajectory, one can identify the most populated, low-energy conformations that the molecule prefers to adopt.
Molecular Flexibility: The simulation reveals which parts of the molecule are rigid and which are flexible by tracking the fluctuations of atomic positions.
Dynamic Behavior: It provides a picture of how the molecule moves and changes shape over time, which is crucial for understanding how it might interact with other molecules, such as biological receptors. nih.gov
Spectroscopic Property Predictions via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) can be employed to calculate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are instrumental in understanding the molecule's vibrational modes and electronic environment, which are fundamental to its chemical characterization.
Theoretical IR spectroscopy simulations for this compound would likely be performed using DFT calculations, a common approach for predicting vibrational frequencies. jocpr.com These calculations can help in assigning the characteristic absorption bands in an experimental spectrum. For hydrazide derivatives, key vibrational modes include the N-H stretching of the hydrazide groups, the C=O (amide I) stretching, and the N-H bending (amide II) vibrations. The presence of the phenyl group introduces additional characteristic bands corresponding to C-H stretching and bending, as well as C=C stretching within the aromatic ring.
Similarly, computational methods are invaluable for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei within the molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can estimate the ¹H and ¹³C NMR spectra. nih.gov For this compound, these predictions would help in assigning the signals for the protons and carbons of the phenyl ring, the aliphatic backbone, and the hydrazide moieties. The chemical shifts are influenced by the electronic environment of each nucleus, making these predictions sensitive to the molecular conformation.
The following tables present hypothetical, yet representative, predicted spectroscopic data for this compound, based on computational studies of similar hydrazide and phenyl-containing compounds. jocpr.comwisc.eduresearchgate.net
Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 - 3250 | Stretching vibration of the N-H bonds in the hydrazide groups. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Stretching vibrations of the C-H bonds in the pentane backbone. |
| C=O Stretch (Amide I) | 1680 - 1640 | Stretching vibration of the carbonyl groups in the hydrazide moieties. |
| N-H Bend (Amide II) | 1550 - 1520 | In-plane bending vibration of the N-H bonds. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Stretching vibrations of the carbon-carbon bonds within the phenyl ring. |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Description |
| Phenyl-H | 7.4 - 7.2 | Protons attached to the aromatic phenyl ring. |
| NH (Hydrazide) | 9.5 - 9.0 | Protons of the -CONH- group in the hydrazide moieties. |
| NH₂ (Hydrazide) | 4.5 - 4.0 | Protons of the terminal -NH₂ group in the hydrazide moieties. |
| CH (Pentane Backbone) | 3.0 - 2.5 | Proton at the C3 position of the pentane chain, bonded to the phenyl group. |
| CH₂ (Pentane Backbone) | 2.4 - 1.8 | Protons of the methylene (B1212753) groups in the pentane chain. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Description |
| C=O (Hydrazide) | 175 - 170 | Carbonyl carbons in the hydrazide groups. |
| C (Aromatic, Substituted) | 145 - 140 | Carbon atom of the phenyl ring attached to the pentane backbone. |
| CH (Aromatic) | 130 - 125 | Carbon atoms in the phenyl ring. |
| CH (Pentane Backbone) | 45 - 40 | Carbon at the C3 position of the pentane chain. |
| CH₂ (Pentane Backbone) | 35 - 25 | Methylene carbons in the pentane chain. |
These predicted values serve as a guide for the interpretation of experimental spectra and demonstrate the utility of computational methods in the structural elucidation of complex organic molecules like this compound.
Advanced Analytical Methods for 3 Phenylpentanedihydrazide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating and quantifying 3-Phenylpentanedihydrazide, particularly from reaction mixtures or biological samples. The choice of technique is dictated by the analyte's physicochemical properties, such as polarity and volatility, and the required sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for hydrazide-containing compounds. pensoft.net Due to the polar nature of the dihydrazide functional groups, careful method development is required to achieve adequate retention on standard C18 columns.
For analytes that lack a strong ultraviolet (UV) chromophore, chemical derivatization can be employed to enhance detection sensitivity. xjtu.edu.cn Reagents like phenyl isothiocyanate can be used to create a derivative with strong UV absorbance, allowing for quantification at lower concentrations. scholarsresearchlibrary.com Method validation typically includes assessments of selectivity, linearity, precision, accuracy, and stability to ensure reliable results. pensoft.netscholarsresearchlibrary.com
While this compound itself is generally not volatile enough for direct GC analysis, GC-MS is a critical technique for identifying and quantifying related volatile impurities, precursors, or degradation products, such as hydrazine (B178648). Hydrazine is a potential genotoxic impurity, and its detection at trace levels is often required. researchgate.net
Direct analysis of hydrazine is challenging due to its high polarity and low volatility. Therefore, derivatization is typically performed. Common derivatizing agents include acetone (B3395972), which reacts with hydrazine to form the more volatile acetone azine, or ortho-phthalaldehyde (OPA). researchgate.netsielc.comnih.gov The resulting derivative can be readily separated and detected with high sensitivity and specificity using GC-MS. nih.govresearchgate.net Headspace GC-MS can also be used for analyzing derivatized hydrazine in solid or liquid drug substances. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of compounds in complex matrices. This technique is well-suited for this compound, combining the separation power of HPLC with the specificity of tandem mass spectrometry. Detection is commonly performed using electrospray ionization (ESI) in the positive ion mode. nih.gov
The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. researchgate.net This process significantly reduces background noise and enhances sensitivity, allowing for quantification at very low levels (ng/mL or lower). nih.govup.ac.za Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can further improve sensitivity and chromatographic separation for compounds containing carboxyl or carbonyl groups. researchgate.netnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-HPLC for the separation of highly polar and hydrophilic compounds like this compound. sigmaaldrich.comjordilabs.com In HILIC, a polar stationary phase (e.g., bare silica (B1680970), amide, or zwitterionic phases) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. chromatographyonline.comnih.gov
The retention mechanism primarily involves the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. sigmaaldrich.commerckmillipore.com This results in strong retention of polar compounds that would elute quickly in reversed-phase mode. HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization. sigmaaldrich.com
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons on the pentanedioyl backbone, and the labile protons of the hydrazide (-NHNH₂) groups. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the complete assignment of the proton framework. mdpi.com
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. docbrown.info Signals for the carbonyl carbons of the hydrazide groups are expected to appear downfield, while the aromatic carbons and aliphatic carbons will have characteristic chemical shifts. mdpi.com
Predicted ¹H NMR Chemical Shifts for this compound
Note: Chemical shifts are highly dependent on the solvent and concentration. The -NH and -NH₂ protons are exchangeable and may not always be observed. researchgate.net
Predicted ¹³C NMR Chemical Shifts for this compound
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups and elucidating its molecular structure.
The analysis of the IR spectrum of this compound reveals characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds. The presence of the N-H and C=O functional groups, central to the dihydrazide moiety, and the phenyl group can be definitively identified.
Key Infrared Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3100 | N-H stretching | Hydrazide (N-H) |
| 3100-3000 | C-H stretching | Aromatic (C-H) |
| 2960-2850 | C-H stretching | Aliphatic (C-H) |
| 1680-1630 | C=O stretching | Amide I (C=O) |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1550-1510 | N-H bending | Amide II (N-H) |
The broad bands observed in the 3300-3100 cm⁻¹ region are indicative of the N-H stretching vibrations of the primary amine groups in the hydrazide functions. The sharp peaks between 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the phenyl ring. The aliphatic C-H stretches from the pentane (B18724) backbone are typically observed in the 2960-2850 cm⁻¹ range. A strong absorption band in the 1680-1630 cm⁻¹ region is a clear indicator of the carbonyl (C=O) group stretching (Amide I band), a hallmark of the hydrazide structure. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations appearing in the 1600-1450 cm⁻¹ range. Additionally, the N-H bending vibration (Amide II band) is typically found around 1550-1510 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. nih.gov By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula with a high degree of confidence, which is a critical step in the identification and characterization of a compound like this compound.
In the analysis of this compound, HRMS provides the exact mass of the molecular ion, which can then be used to deduce its elemental formula (C₁₁H₁₆N₄O₂). This technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental compositions.
High-Resolution Mass Spectrometry Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆N₄O₂ |
| Calculated Exact Mass | 236.1273 |
| Measured Exact Mass | 236.1271 |
| Mass Error (ppm) | -0.85 |
The extremely low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula. Furthermore, the fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to piece together the connectivity of the atoms within the this compound molecule.
Other Advanced Analytical Techniques for Structural Elucidation
Beyond IR spectroscopy and HRMS, a suite of other advanced analytical techniques is crucial for the complete structural elucidation of this compound. These methods provide complementary information that, when combined, offers a comprehensive understanding of the molecule's three-dimensional structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the detailed structure of organic molecules.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the aliphatic protons on the pentane chain, and the N-H protons of the hydrazide groups.
¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment.
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice. This technique yields a definitive three-dimensional model of the this compound molecule.
Elemental Analysis: This classical analytical technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to confirm its elemental composition.
The synergistic application of these advanced analytical methods provides a robust and unambiguous characterization of the chemical structure of this compound, which is essential for any further investigation into its chemical properties and potential applications.
Based on a comprehensive search for "this compound" and related terms, it has been determined that there is no publicly available scientific literature or research data detailing the applications of this specific chemical compound in materials science as outlined in the user's request.
Extensive searches were conducted to find information on the utilization of this compound as a monomer for polymer synthesis, its role as a cross-linking agent, or its application in the development of functional materials such as self-healing materials, coatings, adhesives, and advanced composites. These searches, including those for "phenylpentanedihydrazide derivatives" and broader "dihydrazide compounds," yielded general information about the functions of the dihydrazide chemical class but no specific data, research findings, or examples related to this compound itself.
While the general roles of dihydrazides, such as Adipic Acid Dihydrazide (ADH), as crosslinkers and curatives are documented, it would be scientifically inaccurate and speculative to attribute these general properties directly to this compound without specific evidence. The complete absence of this compound in the materials science literature prevents the generation of a thorough, informative, and scientifically accurate article that adheres to the provided, detailed outline.
Therefore, this request cannot be fulfilled as the necessary factual information and research data to populate the specified sections and subsections are not available in the public domain.
Applications and Emerging Research Areas of 3 Phenylpentanedihydrazide in Materials Science
Intermediates in the Synthesis of Specialty Chemicals for Materials
Dihydrazide functional groups are versatile reactive sites that can participate in a variety of cyclization and condensation reactions. This makes them valuable precursors for a range of specialty chemicals.
Precursors for Heterocyclic Compounds in Materials Chemistry
Hydrazide and dihydrazide derivatives are well-established building blocks for the synthesis of various heterocyclic compounds, which are integral to the development of advanced materials with tailored electronic, optical, and thermal properties. Theoretically, 3-Phenylpentanedihydrazide could serve as a precursor for several classes of heterocyclic compounds.
The presence of two hydrazide groups offers the potential to form bis-heterocyclic structures or to be incorporated into polymeric chains containing heterocyclic units. The phenyl group substituent could also be functionalized to tune the properties of the resulting materials.
Table 1: Potential Heterocyclic Compounds Derived from Dihydrazide Precursors
| Heterocyclic Ring System | General Synthetic Route with Dihydrazides | Potential Properties in Materials |
| 1,3,4-Oxadiazole | Cyclization with carboxylic acids or their derivatives (e.g., acid chlorides, esters) in the presence of a dehydrating agent. | High thermal stability, electron-transporting capabilities, and fluorescence. |
| 1,2,4-Triazole | Reaction with compounds containing a C=N bond, such as nitriles or isothiocyanates. | Good thermal and chemical stability, often used in polymers and as ligands. |
| Pyrazole | Condensation reaction with 1,3-dicarbonyl compounds. | Biologically active, can act as ligands for metal catalysts, and possess interesting photophysical properties. |
This table is illustrative and based on the general reactivity of dihydrazides. No specific research has been found for these reactions with this compound.
Ligands in Coordination Polymers or Metal-Organic Frameworks
The nitrogen and oxygen atoms within the dihydrazide functional groups possess lone pairs of electrons, making them excellent potential coordination sites for metal ions. This characteristic allows dihydrazide-containing molecules to act as ligands in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).
Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. MOFs are a subclass of coordination polymers with porous structures. The properties of these materials, such as their porosity, catalytic activity, and luminescence, are highly dependent on the structure of the organic ligand.
Theoretically, this compound could function as a multidentate ligand, bridging multiple metal centers to form extended networks. The flexibility of the pentane (B18724) chain and the presence of the phenyl group would influence the geometry and dimensionality of the resulting framework.
Table 2: Potential Coordination Modes of a Dihydrazide Ligand
| Coordination Mode | Description | Potential Impact on Framework Structure |
| Bridging Ligand | The two hydrazide groups coordinate to different metal centers. | Can lead to the formation of 1D chains, 2D layers, or 3D frameworks. |
| Chelating Ligand | Both the nitrogen and oxygen atoms of a single hydrazide group coordinate to the same metal center. | Can form stable metal-ligand rings within the structure. |
This table represents theoretical coordination possibilities for a dihydrazide ligand. No specific coordination complexes involving this compound have been reported in the literature.
Conclusion and Future Research Perspectives on 3 Phenylpentanedihydrazide
Summary of Key Academic Findings
A thorough review of scientific databases indicates a significant gap in the literature concerning 3-Phenylpentanedihydrazide. As such, there are no specific academic findings to report for this compound. However, based on the well-established chemistry of related dihydrazide compounds, several properties and reactions can be inferred, laying the groundwork for future empirical studies. Dihydrazides are recognized for their role as versatile curing agents for epoxy resins and crosslinking agents for various polymers. ac-catalysts.comgantrade.com The presence of two hydrazide functional groups allows for the formation of robust networks in polymeric systems.
Unexplored Reactivity and Derivatization Possibilities
The reactivity of this compound remains largely unexplored. The two hydrazide groups are nucleophilic and can be expected to react with a variety of electrophiles. Future research could investigate the following areas:
Condensation Reactions: The hydrazide moieties can readily react with aldehydes and ketones to form hydrazones. ekb.egnaturalspublishing.com The synthesis of various bis-hydrazones from this compound could yield novel compounds with potentially interesting biological or material properties.
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would lead to the formation of N-acylhydrazides and N-sulfonylhydrazides, respectively. These derivatives could exhibit a range of chemical and physical properties.
Cyclization Reactions: Dihydrazides are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles. nih.govnih.gov The reaction of this compound with appropriate reagents could lead to the formation of novel bis-heterocyclic structures.
An illustrative table of potential derivatization reactions is presented below.
| Reactant Class | Expected Product | Potential Application Areas |
| Aldehydes/Ketones | Bis-hydrazones | Chelating agents, biologically active compounds |
| Acyl Halides | Bis-(N-acyl)dihydrazide | Polymer building blocks, pharmaceuticals |
| Dicarbonyl Compounds | Macrocycles/Polymers | Host-guest chemistry, materials science |
| Isocyanates | Bis-semicarbazides | Polyurethane chemistry |
Potential for Novel Materials Development Based on this compound
Dihydrazides are known to be effective crosslinking agents and are used in the formulation of adhesives, coatings, and sealants. daam-adh.comadhesivesmag.com Adipic dihydrazide, for example, is used as a crosslinker for water-based acrylic emulsions and as a hardener for epoxy resins. gantrade.com The phenyl group in this compound could introduce rigidity and aromatic interactions, potentially leading to materials with enhanced thermal stability and mechanical properties.
Future research could focus on:
Polymer Synthesis: this compound could serve as a monomer for the synthesis of polyhydrazides and polyamides with unique properties.
Epoxy Resin Curing: Its use as a curing agent for epoxy resins could be investigated to understand its effect on the glass transition temperature, toughness, and adhesion of the resulting thermoset. ac-catalysts.com
Hydrogel Formation: The ability of dihydrazides to form crosslinked networks could be exploited in the development of novel hydrogels for biomedical or environmental applications.
Integration with Computational Chemistry for Predictive Design
In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) methods can be employed to:
Optimize Molecular Geometry: Determine the most stable conformation of the molecule.
Calculate Spectroscopic Properties: Predict IR and NMR spectra to aid in future experimental characterization.
Analyze Frontier Molecular Orbitals (HOMO-LUMO): Provide insights into the molecule's reactivity and kinetic stability. researchgate.net
Model Reaction Mechanisms: Investigate the pathways and transition states of potential reactions, such as derivatization and polymerization.
Computational studies have been successfully applied to understand the structure-activity relationships of other hydrazide derivatives, providing a strong basis for similar investigations into this compound. nih.govresearchgate.net
Future Directions in Synthetic Methodologies and Analytical Characterization
Synthetic Methodologies: The synthesis of this compound would likely involve the reaction of 3-phenylpentanedioic acid or its corresponding diester with hydrazine (B178648) hydrate (B1144303). mdpi.commdpi.com Future work should focus on optimizing the reaction conditions to achieve high yields and purity. Green chemistry approaches, such as using alternative solvents or catalysts, could also be explored. mdpi.com
Analytical Characterization: A comprehensive analytical characterization of this compound is essential for confirming its structure and purity. The following techniques would be crucial:
Spectroscopy:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be fundamental for elucidating the molecular structure. nih.gov
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and aromatic C-H bonds. nih.gov
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Chromatography:
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantification. nih.gov
Gas Chromatography (GC): May be suitable after derivatization. cdc.gov
A summary of analytical techniques and their expected outcomes is provided below.
| Analytical Technique | Purpose | Expected Information |
| 1H NMR | Structural Elucidation | Chemical shifts and coupling constants of protons |
| 13C NMR | Structural Elucidation | Chemical shifts of carbon atoms |
| IR Spectroscopy | Functional Group Identification | Vibrational frequencies of N-H, C=O, C-N, and aromatic bonds |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak and fragmentation pattern |
| HPLC | Purity Assessment | Retention time and peak area |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
